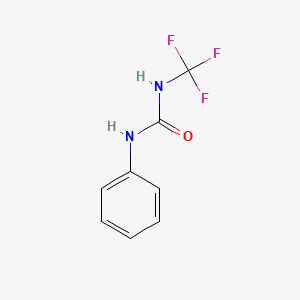

1-Phenyl-3-(trifluoromethyl)urea

Description

Properties

CAS No. |

56969-94-9 |

|---|---|

Molecular Formula |

C8H7F3N2O |

Molecular Weight |

204.15 g/mol |

IUPAC Name |

1-phenyl-3-(trifluoromethyl)urea |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)13-7(14)12-6-4-2-1-3-5-6/h1-5H,(H2,12,13,14) |

InChI Key |

NJWVRDKMHWUFTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

[3-(Trifluoromethyl)phenyl]urea molecular structure and synonyms

Structural Architecture, Synthetic Pathways, and Medicinal Utility[1]

Executive Summary

[3-(Trifluoromethyl)phenyl]urea (CAS: 13114-87-9) is a privileged structural motif in medicinal chemistry and agrochemical development.[1] It serves as a critical pharmacophore in the design of kinase inhibitors (e.g., Sorafenib) and soluble Epoxide Hydrolase (sEH) inhibitors.[2] Its utility stems from the synergistic combination of the urea moiety—a robust hydrogen-bond donor/acceptor system—and the trifluoromethyl group, which confers metabolic stability and lipophilicity.[2]

This guide details the physicochemical properties, validated synthetic protocols, and the mechanistic rationale for its deployment in drug discovery.[2][3]

Part 1: Chemical Identity & Structural Analysis

The molecule consists of a urea functional group attached to a phenyl ring substituted at the meta position with a trifluoromethyl (

Table 1: Physicochemical Profile

| Property | Data |

| CAS Number | 13114-87-9 |

| IUPAC Name | 1-[3-(Trifluoromethyl)phenyl]urea |

| Synonyms | N-[3-(Trifluoromethyl)phenyl]urea; m-Trifluoromethylphenylurea |

| Molecular Formula | |

| Molecular Weight | 204.15 g/mol |

| Melting Point | 105–106 °C (Crystalline solid) |

| LogP (Predicted) | ~1.8 (Moderate Lipophilicity) |

| H-Bond Donors | 2 (Urea |

| H-Bond Acceptors | 1 (Urea Carbonyl |

Pharmacophore Logic

The structural value of this molecule lies in its dual-functionality. The urea bridge acts as a "molecular glue," often forming bidentate hydrogen bonds with conserved glutamate or aspartate residues in enzyme active sites (e.g., the DFG-motif in kinases). Simultaneously, the

Figure 1: Pharmacophore map illustrating the binding logic of the [3-(Trifluoromethyl)phenyl]urea scaffold.

Part 2: Synthetic Pathways & Methodology[1][3]

While several routes exist (e.g., reaction with triphosgene), the most robust and scalable laboratory method is the Wöhler-type synthesis using 3-(trifluoromethyl)aniline and potassium cyanate. This method avoids the use of highly toxic phosgene derivatives and proceeds under mild aqueous conditions.

Validated Protocol: Cyanate Addition

Objective: Synthesis of [3-(Trifluoromethyl)phenyl]urea on a 10 mmol scale.

Reagents:

-

3-(Trifluoromethyl)aniline (1.61 g, 10 mmol)

-

Potassium Cyanate (KOCN) (0.97 g, 12 mmol)

-

Glacial Acetic Acid or dilute HCl

-

Water (

)[2]

Step-by-Step Workflow:

-

Solubilization: Dissolve 10 mmol of 3-(trifluoromethyl)aniline in 15 mL of water containing 1.5 equivalents of acetic acid (or dilute HCl). Stir until a clear homogenous salt solution is formed.

-

Cyanate Addition: Dissolve 12 mmol of Potassium Cyanate (KOCN) in 5 mL of warm water.

-

Reaction: Add the KOCN solution dropwise to the stirring aniline salt solution at room temperature.

-

Precipitation: The urea product is less soluble than the starting materials and will precipitate as a white solid within 30–60 minutes.

-

Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (

mL) to remove inorganic salts ( -

Purification: Recrystallize from an Ethanol/Water (1:1) mixture or Toluene if high purity is required for biological assay.

Figure 2: Process flow for the aqueous synthesis of [3-(Trifluoromethyl)phenyl]urea.

Part 3: Medicinal Chemistry Utility[7][8]

This molecule is rarely a final drug but rather a high-value fragment . Its applications are bifurcated into two primary domains:

1. Soluble Epoxide Hydrolase (sEH) Inhibition

The urea pharmacophore mimics the transition state of epoxide hydrolysis.

-

Mechanism: The urea nitrogens hydrogen bond with the catalytic aspartate residue of the sEH enzyme.

-

Role of CF3: The 3-trifluoromethyl group fits perfectly into the catalytic tunnel's hydrophobic pocket, significantly increasing potency compared to unsubstituted phenyl ureas.

-

Relevance: This structure is a direct precursor to potent sEH inhibitors like TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea), used in research for neuropathic pain and inflammation [1, 2].

2. Kinase Inhibition (The "Sorafenib" Motif)

In multi-kinase inhibitors like Sorafenib (Nexavar) and Regorafenib , the [3-(trifluoromethyl)phenyl]urea moiety is the "tail" section.[2]

-

Binding Mode: It occupies the allosteric hydrophobic pocket adjacent to the ATP-binding site. The urea moiety forms a critical hydrogen bond network with the catalytic loop (e.g., Glu600 and Asp594 in B-RAF).

-

Causality: The electron-withdrawing nature of the

group acidifies the urea protons, making them stronger hydrogen bond donors, thereby enhancing binding enthalpy [3].[2]

Part 4: Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed:

-

NMR (DMSO-

-

NMR:

-

Single distinct peak at

-61 to -63 ppm (relative to

-

-

Mass Spectrometry (ESI+):

- .

- .

Part 5: Safety and Handling

While generally stable, fluorinated ureas require standard chemical hygiene.

-

Hazards: Classified as an Irritant (H315, H319, H335).[2]

-

Stability: Stable under standard conditions.[6] Avoid strong oxidizing agents.

-

Combustion: Thermal decomposition releases toxic fumes, including Hydrogen Fluoride (HF) and Nitrogen Oxides (

).[2] -

PPE: Nitrile gloves, safety glasses, and use of a fume hood during synthesis (to contain any trace isocyanic acid vapors).[2]

References

-

Rose, T. E., et al. (2010).[2] "1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain." Journal of Medicinal Chemistry, 53(19), 7067–7075.

-

Liu, J. Y., et al. (2009).[2] "Inhibition of soluble epoxide hydrolase by urea derivatives." Bioorganic & Medicinal Chemistry Letters, 19(8), 2200-2204.

-

Wilhelm, S. M., et al. (2006).[2] "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[6] Nature Reviews Drug Discovery, 5, 835–844.

-

PubChem. (n.d.).[2] "1-[3-(Trifluoromethyl)phenyl]urea Compound Summary." National Library of Medicine.

Sources

- 1. 3-(TRIFLUOROMETHYL)PHENYLUREA CAS#: 13114-87-9 [m.chemicalbook.com]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. A Soluble Epoxide Hydrolase Inhibitor, 1-TrifluoromethoxyPhenyl-3-(1-Propionylpiperidin-4-yl) Urea, Ameliorates Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-phenylureas | Fisher Scientific [fishersci.com]

- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of trifluoromethylphenyl urea compounds

An In-Depth Technical Guide to the Biological Activity of Trifluoromethylphenyl Urea Compounds

Introduction: The Rise of a Privileged Scaffold

The urea moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] When combined with a trifluoromethylphenyl group, it creates a scaffold of significant interest, demonstrating a remarkable breadth of biological activities.[3][4][5] The trifluoromethyl group enhances metabolic stability and binding affinity, making these compounds potent agents for targeting complex biological systems. This guide provides a technical overview of the primary biological activities of trifluoromethylphenyl urea compounds, focusing on their mechanisms of action and the essential experimental protocols required for their evaluation in a drug discovery context.

Anticancer Activity: A Focus on Kinase Inhibition

The most extensively documented therapeutic application of trifluoromethylphenyl urea compounds is in oncology.[6] Many of these molecules function as potent kinase inhibitors, disrupting the signaling pathways that drive cancer cell proliferation and survival.[7]

Primary Mechanism of Action: Inhibition of the RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK signaling cascade is a critical pathway that regulates cell growth and division.[8] In many cancers, mutations in genes like BRAF and RAS lead to its constitutive activation, promoting uncontrolled cell proliferation.[8] Trifluoromethylphenyl ureas, most notably Sorafenib, have been designed to target key kinases within this pathway.[1][9]

The central urea moiety plays a pivotal role, forming critical hydrogen bonds with the kinase's hinge region, specifically with the side chain of a conserved glutamate residue and the backbone amide of an aspartate.[1] The trifluoromethylphenyl ring typically inserts into a deep, hydrophobic pocket, anchoring the inhibitor and ensuring high-affinity binding.[1] This dual interaction effectively blocks the kinase's ability to phosphorylate its downstream targets (e.g., MEK), thereby halting the pro-proliferative signal.[10]

Broader Kinase Inhibitory Profile

While RAF kinases are a primary target, many compounds in this class exhibit activity against a panel of other kinases, including those involved in angiogenesis such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[9][11] This multi-kinase inhibition can be advantageous, simultaneously targeting tumor growth and the blood supply that sustains it. However, off-target effects are a critical consideration.[12] Therefore, comprehensive kinase profiling is an essential step in the drug development process to understand a compound's selectivity and potential for toxicity.[12][13]

Key Experimental Protocols for Evaluating Anticancer Efficacy

A multi-assay approach is necessary to validate the anticancer potential of a novel trifluoromethylphenyl urea compound.[14]

This colorimetric assay is a first-line screen to determine a compound's ability to inhibit cell proliferation.[15] It measures the metabolic activity of cells, which correlates with the number of viable cells.[16][17]

Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., HCT116 colorectal carcinoma, A549 lung carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[18]

-

Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[18]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[18]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[18]

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited, by plotting a dose-response curve.[18]

Note: The XTT assay is an alternative that produces a water-soluble formazan, eliminating the solubilization step and offering increased sensitivity in some cases.[16][19]

To confirm the mechanism of action, a direct measure of kinase inhibition is required. The ADP-Glo™ Kinase Assay is a robust, high-throughput method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[13]

Methodology:

-

Kinase Reaction Setup: In a 96-well plate, combine the target kinase (e.g., B-RAF), the appropriate substrate, ATP, and varying concentrations of the trifluoromethylphenyl urea inhibitor.

-

Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for phosphorylation.

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the newly synthesized ADP into ATP, which then drives a luciferase/luciferin reaction.

-

Luminescence Measurement: Measure the luminescent signal, which is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Plot the luminescence against the inhibitor concentration to determine the IC50 value for kinase inhibition.

To determine if cell death occurs via apoptosis (programmed cell death), flow cytometry using Annexin V and Propidium Iodide (PI) is the standard method.[18]

Methodology:

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells have lost membrane integrity and are considered late apoptotic or necrotic.[18]

Data Presentation: Summarizing Anticancer Activity

Quantitative data should be presented clearly to allow for direct comparison between compounds and against standards.

Table 1: Example Cytotoxicity Data for Trifluoromethylphenyl Urea Derivatives

| Compound | Target Cell Line | IC50 (µM)[3][20] |

|---|---|---|

| Compound 7 | PACA2 (Pancreatic) | 44.4 |

| Compound 8 | PACA2 (Pancreatic) | 22.4 |

| Compound 9 | HCT116 (Colon) | 17.8 |

| Compound 9 | HePG2 (Liver) | 12.4 |

| Doxorubicin (Control) | PACA2 (Pancreatic) | 52.1 |

Antiviral Activity

While less explored than their anticancer properties, certain trifluoromethylphenyl urea derivatives have demonstrated significant antiviral activity, particularly against plant viruses like the Tobacco Mosaic Virus (TMV).[21][22]

Mechanism of Antiviral Action

Research suggests that these compounds can directly target viral components. For TMV, the coat protein (CP) has been identified as a key target.[21] By binding to TMV CP, the compounds can interfere with the crucial process of viral self-assembly, where viral RNA and coat proteins come together to form new, infectious virions.[21] This disruption effectively halts the viral replication cycle.

Key Experimental Protocol: Virus Yield Reduction Assay

This assay is a powerful method for quantifying the reduction in the production of infectious virus particles in the presence of an antiviral compound.[23][24]

Methodology:

-

Cell Infection: Infect a monolayer of susceptible host cells with the virus in the presence of various concentrations of the test compound.

-

Incubation: Allow the virus to complete one replication cycle (typically 24-48 hours).

-

Progeny Virus Collection: Collect the cell culture supernatant, which contains the newly produced progeny viruses.[24]

-

Titration: Perform a serial dilution of the collected supernatant and use it to infect fresh cell monolayers (e.g., via a plaque assay).

-

Quantification: Count the number of plaques (zones of cell death) to determine the virus titer for each compound concentration.

-

EC50 Calculation: Calculate the 50% effective concentration (EC50), the concentration of the compound that reduces the virus yield by 50%, compared to an untreated control.[25]

Other Biological Activities

The versatile nature of the trifluoromethylphenyl urea scaffold has led to the discovery of other important biological activities.

-

Antimicrobial and Antifungal Activity: Several derivatives have shown potent activity against bacterial strains, including methicillin-resistant Staphylococci, and various fungi.[26] Some copper (II) complexes of these compounds have been found to act as dual inhibitors of bacterial DNA gyrase and topoisomerase IV.[26]

-

Anti-inflammatory and Other Activities: The broader class of substituted ureas has been associated with a wide range of other medicinal properties, including anti-inflammatory, anticonvulsant, and antihypertensive effects, suggesting further avenues for exploration with the trifluoromethylphenyl scaffold.[4][5]

Conclusion and Future Directions

Trifluoromethylphenyl urea compounds represent a privileged scaffold in modern drug discovery. Their proven success as multi-kinase inhibitors in oncology has established them as a clinically relevant class of molecules. The expansion of their activity profile into antiviral and antimicrobial domains highlights their therapeutic versatility.

Future research should focus on designing next-generation compounds with improved kinase selectivity to minimize off-target toxicities. Furthermore, a deeper exploration of their antiviral mechanisms against a broader range of human viruses could unlock new therapeutic opportunities. The continued application of the robust biochemical and cell-based assays outlined in this guide will be critical to validating these novel agents and advancing them through the drug development pipeline.

References

-

Creative Diagnostics. Kinase Activity Assay. Available at: [Link]

-

Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]

-

ResearchGate. Basic protocol to assess preclinical anticancer activity. Available at: [Link]

-

BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay? Available at: [Link]

-

Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

-

Jiao, Y., et al. (2016). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Medicinal Chemistry, 12(4), 328-337. Available at: [Link]

-

IBT Bioservices. Guide to In Vitro Antiviral Testing. Available at: [Link]

-

Creative Diagnostics. Virus Yield Reduction Assay. Available at: [Link]

-

U.S. Department of Health and Human Services. Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. Available at: [Link]

-

Bairag, M., et al. (2026, January 19). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules, 21(1), 109. Available at: [Link]

-

OCANA S, PANDIELLA A. (2015, February 20). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Journal of Experimental & Clinical Cancer Research, 34(19). Available at: [Link]

-

Virology Research Services. (2021, March 15). How to test if a material is antiviral: ISO21702. Available at: [Link]

-

Begum, R., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e274900. Available at: [Link]

-

OCANA S, PANDIELLA A. (2015, February 20). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Semantic Scholar. Available at: [Link]

-

Maccarinelli, F., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1032333. Available at: [Link]

-

Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Available at: [Link]

-

Scilight Press. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available at: [Link]

-

Ghorab, M. M., et al. (2023, October 16). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Scientific Reports, 13(1), 17565. Available at: [Link]

-

ResearchGate. Design, synthesis and antitumor activities of novel bis-aryl ureas derivatives as Raf kinase inhibitors. Available at: [Link]

-

Sytniczuk, A., et al. (2009, December 15). Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and -benzothiazolyl ureas. European Journal of Medicinal Chemistry, 44(12), 5035-5040. Available at: [Link]

-

Royal Society of Chemistry. (2024). Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. Dalton Transactions. Available at: [Link]

-

MDPI. (2024, May 10). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Available at: [Link]

-

Al-Ostath, A., et al. (2023, December 20). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Scientific Reports, 13(1), 22754. Available at: [Link]

-

Feng, Z., et al. (2025, July 10). A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. Frontiers in Pharmacology, 16. Available at: [Link]

-

Chęcińska, L., et al. (2022, December 10). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. International Journal of Molecular Sciences, 23(24), 15758. Available at: [Link]

-

Li, Y., et al. (2018, March 7). Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity. Molecules, 23(3), 606. Available at: [Link]

-

ResearchGate. (2023, October 1). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Available at: [Link]

-

Henry, J. R., et al. (2015, May 12). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against BRAF V600E Mutant and RAS Mutant Tumors. Journal of Medicinal Chemistry, 58(10), 4165-4179. Available at: [Link]

-

Li, Y., et al. (2018, March 7). Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity. Molecules, 23(3), 606. Available at: [Link]

-

Al-Ostath, A., et al. (2023, December 20). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Scientific Reports, 13(1), 22754. Available at: [Link]

-

MDPI. (2025, February 12). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. Available at: [Link]

-

Xu, G., et al. (2021, November 3). Design, Synthesis, and Mechanism of Antiviral Acylurea Derivatives Containing a Trifluoromethylpyridine Moiety. Journal of Agricultural and Food Chemistry, 69(43), 12647-12656. Available at: [Link]

-

Arabian Journal of Chemistry. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Available at: [Link]

-

Frontiers. (2022, November 27). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Available at: [Link]

-

Guo, W., et al. (2022, November 28). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1062085. Available at: [Link]

-

Maccarinelli, F., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1032333. Available at: [Link]

-

Hilaris Publisher. (2015, November 25). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Available at: [Link]

-

ResearchGate. Urea Derivatives as Anticancer Agents. Available at: [Link]

-

MIT News. (2024, October 7). Cancer biologists discover a new mechanism for an old drug. Available at: [Link]

Sources

- 1. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reactionbiology.com [reactionbiology.com]

- 13. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

- 14. Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 20. researchgate.net [researchgate.net]

- 21. Design, Synthesis, and Mechanism of Antiviral Acylurea Derivatives Containing a Trifluoromethylpyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 23. ibtbioservices.com [ibtbioservices.com]

- 24. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 25. hhs.gov [hhs.gov]

- 26. mdpi.com [mdpi.com]

Technical Guide: Target Identification & Validation for 1-Phenyl-3-(trifluoromethyl)urea Scaffolds

Executive Summary

1-Phenyl-3-(trifluoromethyl)urea represents a "privileged scaffold" in medicinal chemistry. While structurally simple, this pharmacophore possesses a dual-targeting potential that often confounds target identification campaigns.

-

Primary Target Class (Metabolic): It is the quintessential transition-state mimic for Soluble Epoxide Hydrolase (sEH/EPHX2) . The urea moiety mimics the hydration of the epoxide ring, with the trifluoromethyl group providing critical electronic withdrawal to enhance binding affinity to the catalytic aspartate.

-

Secondary Target Class (Signaling): It serves as a hinge-binding motif in Type II Kinase Inhibitors (e.g., RAF, VEGFR, p38), stabilizing the DFG-out conformation.

This guide details the technical workflow to deconvolute the specific target of this scaffold in your biological context, distinguishing between sEH-driven anti-inflammatory effects and kinase-driven anti-proliferative effects.

Part 1: Molecular Rationale & Pharmacophore Analysis

To identify the target, one must first understand the causality of the binding. The this compound motif is not a random binder; it is an engineered hydrogen-bonding machine.

The Electronic "Anchor" Effect

The urea functionality (

-

The Role of CF3: The trifluoromethyl group at the meta or para position of the phenyl ring is highly electron-withdrawing. This pulls electron density away from the urea nitrogens, significantly increasing the acidity of the N-H protons.

-

Consequence: This creates a "super-donor" motif capable of forming extremely tight hydrogen bonds with nucleophilic residues (e.g., Aspartate in sEH or Glutamate in Kinases).

Visualization: Dual-Target Mechanism

The following diagram illustrates how the same chemical scaffold adapts to inhibit two completely different enzyme classes.

Caption: Mechanistic divergence of the phenyl-trifluoromethyl-urea scaffold. It primarily targets sEH via transition state mimicry but can inhibit kinases by stabilizing the DFG-out conformation.

Part 2: Primary Target Identification (sEH)

If your compound contains this specific urea fragment and lacks the massive "tail" required for kinase specificity (like the pyridyl-oxy moiety in Sorafenib), Soluble Epoxide Hydrolase (sEH) is the statistical primary target.

Protocol 1: Fluorogenic Substrate Hydrolysis (PHOME Assay)

This is the "Gold Standard" for validating sEH activity. It relies on the hydrolysis of a non-fluorescent substrate (PHOME) into a fluorescent reporter.

Reagents:

-

Substrate: cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate (PHOME).

-

Enzyme: Recombinant human sEH (hsEH).

-

Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA (critical to prevent urea aggregation).

Step-by-Step Workflow:

-

Preparation: Dilute the this compound derivative in DMSO. Prepare a 10-point dose-response curve (e.g., 10 µM to 0.1 nM).

-

Incubation: Mix 20 µL of enzyme solution (approx. 1 nM final) with 1 µL of inhibitor. Incubate at 30°C for 5 minutes. Why? To allow the urea to establish hydrogen bonds with Asp335.

-

Initiation: Add 79 µL of PHOME substrate (50 µM final).

-

Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10–30 minutes.

-

Validation: The formation of the fluorescent product (6-methoxy-2-naphthaldehyde) should be inhibited in a dose-dependent manner.

Data Interpretation:

| Parameter | Expected Result (Potent Binder) | Mechanism Note |

|---|---|---|

| IC50 | < 50 nM | Indicates tight binding to catalytic pocket. |

| Hill Slope | ~1.0 | Suggests 1:1 stoichiometric binding. |

| Max Inhibition | > 95% | Confirms the compound is a full inhibitor, not partial. |

Part 3: Target Deconvolution via Activity-Based Protein Profiling (ABPP)

To prove the compound binds sEH in a complex proteome (not just purified enzyme), use Competitive ABPP. This is the definitive "Target ID" experiment.

The Logic

We use a broad-spectrum Serine Hydrolase probe (Fluorophosphonate-Rhodamine or FP-Rhodamine). This probe covalently labels all active serine hydrolases (including sEH). If your urea compound binds sEH, it will block the FP-Rhodamine from labeling it.

Protocol 2: Competitive Gel-Based ABPP

Materials:

-

Lysate: HEK293T or Liver microsomes (rich in sEH).

-

Probe: FP-Rhodamine (1 µM).

-

Control: AUDA (known sEH inhibitor) or TPPU.

Workflow:

-

Pre-incubation: Aliquot 50 µL of proteome (1 mg/mL). Add 1 µL of your urea compound (at 10x IC50) or DMSO. Incubate 30 min at RT.

-

Labeling: Add FP-Rhodamine (1 µM final). Incubate 15 min at RT in the dark.

-

Quenching: Add 4x SDS-PAGE loading buffer and boil for 5 min.

-

Resolution: Run on 10% SDS-PAGE gel.

-

Imaging: Scan gel for rhodamine fluorescence.

Result: You will see multiple fluorescent bands (serine hydrolases). Look for the disappearance of a specific band at ~62 kDa (the molecular weight of sEH). If the 62 kDa band fades in the treated lane compared to DMSO, you have confirmed target engagement.

Part 4: Off-Target Assessment (Kinase Liability)

Do not assume specificity. The trifluoromethyl-phenyl-urea motif is also present in Sorafenib and Regorafenib .

Protocol 3: The "Gatekeeper" Screen

Before claiming sEH specificity, you must rule out kinase inhibition, specifically RAF and p38.

-

Assay: Commercial Kinase Panel (e.g., KINOMEscan or HotSpot).

-

Critical Targets to Check:

-

Discriminator:

-

sEH Specific: IC50 (sEH) < 10 nM; IC50 (Kinases) > 10 µM.

-

Dual Inhibitor: IC50 (sEH) < 50 nM; IC50 (Kinases) < 1 µM.

-

Part 5: Cellular Validation (CETSA)

The Cellular Thermal Shift Assay (CETSA) validates that the compound enters the cell and stabilizes the target protein thermally.

Protocol 4: sEH CETSA

-

Treatment: Treat intact cells (e.g., HepG2) with the urea compound (10 µM) for 1 hour.

-

Heating: Aliquot cells into PCR tubes and heat at a gradient (40°C to 70°C) for 3 minutes.

-

Lysis: Lyse cells using freeze-thaw cycles (avoid detergents that interfere with stability).

-

Separation: Centrifuge at 20,000 x g for 20 min. (Unstable/denatured proteins precipitate).

-

Detection: Run supernatant on Western Blot. Probe with Anti-sEH antibody .

Outcome: In the DMSO control, sEH will disappear (precipitate) around 50-55°C. In the urea-treated samples, sEH should remain soluble at higher temperatures (shift > 5°C), proving physical binding inside the cell.

Target Identification Workflow Diagram

Caption: Step-by-step workflow for deconvoluting the target of urea-based scaffolds, prioritizing sEH validation followed by kinase selectivity profiling.

References

-

Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology, 45, 311-333. Link

-

Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications." Journal of Medicinal Chemistry, 55(5), 1789-1808. Link

-

Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 5(10), 835-844. Link

-

Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122. Link

-

Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry, 77, 383-414. Link

Sources

Safety, handling, and toxicology profile of phenylurea compounds

Executive Summary

This technical guide provides a comprehensive analysis of phenylurea compounds (

While phenylureas offer versatile hydrogen-bonding scaffolds for target engagement, their toxicological profile is complex. The metabolic release of toxic aniline derivatives and potential for endocrine disruption requires rigorous safety protocols. This guide synthesizes mechanistic toxicology, metabolic stability data, and industrial hygiene standards to support researchers in safely handling and developing these compounds.

Chemical Identity & Physicochemical Properties

The phenylurea moiety consists of a phenyl group bound to a urea nitrogen.[1] In drug development, this scaffold is often utilized to mimic peptide bonds or engage in key hydrogen bonding interactions within enzyme active sites (e.g., ATP-binding pockets of kinases).

Table 1: Physicochemical Profile & Handling Implications

| Property | Characteristic Range | Operational Implication |

| Lipophilicity (LogP) | 2.0 – 5.0 | High membrane permeability; readily absorbed through skin. Mandatory double-gloving. |

| Water Solubility | Low (< 50 mg/L typical) | Requires organic co-solvents (DMSO, MeOH) for bioassays. Precipitation risk in aqueous buffers. |

| Hydrolytic Stability | High (pH 5–9) | Persistent in environment/surfaces. Simple water wash is ineffective for decontamination. |

| Thermal Stability | Stable up to ~140°C | Generally stable during exothermic reactions, but hazardous decomposition releases nitrogen oxides ( |

Toxicological Profile: Mechanism & Metabolism

Mechanism of Toxicity

While the herbicidal mode of action (Photosystem II inhibition) is irrelevant to mammals, the mammalian toxicity profile is driven by two distinct mechanisms:

-

Endocrine Disruption: Many phenylureas act as androgen receptor antagonists. Structural similarity to steroid backbones allows them to displace endogenous ligands, leading to reproductive toxicity.

-

Metabolic Activation (The "Aniline Trap"): The primary safety concern in drug design is the metabolic cleavage of the urea bridge or N-dealkylation, releasing substituted anilines. These anilines can be further oxidized to reactive hydroxylamines and nitroso compounds, which form DNA adducts (genotoxicity) or induce methemoglobinemia.

Metabolic Pathways (Graphviz Visualization)

The following diagram illustrates the critical metabolic divergence between safe detoxification and bioactivation leading to toxicity.

Figure 1: Metabolic fate of phenylureas.[2] The "Red Route" (Aniline formation) represents the primary toxicological liability.

Occupational Hygiene & Handling Protocols

Risk Assessment & Decision Matrix

Handling requirements depend heavily on the physical state and quantity. Phenylureas are potent sensitizers and potential carcinogens.

Figure 2: Safety Decision Matrix for selecting PPE and Engineering Controls.

Protocol: Safe Solubilization & Stock Preparation

Objective: Prepare a stable stock solution while minimizing exposure to dust and aerosols.

-

Engineering Controls: Perform all operations in a certified Class II Chemical Fume Hood.

-

Weighing:

-

Use an analytical balance inside the hood or a vented balance enclosure.

-

Never weigh phenylurea powders on an open bench. Static charge can disperse fine particles.

-

Use an anti-static gun if powder is flighty.

-

-

Solvent Addition:

-

Add DMSO (Dimethyl sulfoxide) slowly down the side of the vial.

-

Caution: The dissolution is often endothermic; however, ensure no heat is applied that could volatilize the solvent.

-

-

Vortexing:

-

Cap the vial tightly before removing from the hood.

-

Vortex in short bursts.

-

-

Decontamination:

-

Wipe the exterior of the vial with a detergent-soaked wipe (surfactant breaks lipophilic residue) followed by 70% Ethanol.

-

Dispose of wipes as hazardous chemical waste.

-

Analytical Monitoring (LC-MS/MS)

For pharmacokinetic studies or environmental monitoring, high-sensitivity detection is required to identify both the parent and the toxic aniline metabolite.

Table 2: Recommended LC-MS/MS Parameters

| Parameter | Setting/condition | Rationale |

| Column | C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm) | Strong retention of lipophilic phenyl ring. |

| Mobile Phase A | Water + 0.1% Formic Acid | Protonation of urea nitrogen for ESI+. |

| Mobile Phase B | Acetonitrile or Methanol | MeCN provides sharper peaks for ureas. |

| Ionization | Electrospray Ionization (ESI) Positive | Urea moiety protonates readily ( |

| MRM Transition (Parent) | Cleavage of the urea bond is the most common fragmentation. | |

| MRM Transition (Metabolite) | Aniline | Specific monitoring for toxic breakdown products. |

Protocol: Trace Analysis Sample Preparation

-

Extraction: For biological fluids (plasma/urine), use Protein Precipitation (PPT) with ice-cold Acetonitrile (1:3 ratio).

-

Centrifugation: 10,000 x g for 10 mins at 4°C.

-

Supernatant Transfer: Transfer to glass vials (avoid plastic if low concentration to prevent adsorption).

-

Injection: 5 µL injection volume.

References

-

Giacomazzi, S., & Cochet, N. (2004). Environmental impact of diuron transformation: a review. Chemosphere. Link

-

Scassellati-Sforzolini, G., et al. (1997).[3] In vitro studies on the genotoxicity of the herbicide linuron and its metabolites. Mutation Research/Genetic Toxicology. Link

-

European Chemicals Agency (ECHA). (2023). Substance Information: Diuron - Classification and Labelling. ECHA. Link

-

National Institute for Occupational Safety and Health (NIOSH). (2024). Pocket Guide to Chemical Hazards: Diuron. CDC. Link

-

Liu, M., et al. (2012). Sorafenib (BAY 43-9006) and its urea derivatives: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters. Link

Sources

The Trifluoromethyl Group: A Decisive Factor in the Metabolic Stability of Urea-Containing Drug Candidates

An In-depth Technical Guide for Researchers in Drug Discovery and Development

Introduction

In the intricate process of drug discovery and development, metabolic stability is a cornerstone of a viable therapeutic agent. A compound's susceptibility to biotransformation dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. The urea moiety, a prevalent scaffold in medicinal chemistry, is integral to the structure of numerous approved drugs. However, it can also be a point of metabolic vulnerability. This guide provides a comprehensive exploration of how the strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance the metabolic stability of urea-containing drug candidates, transforming them from promising leads into robust clinical contenders.

As a senior application scientist, this guide is structured to provide not just a theoretical overview but also practical insights into the underlying mechanisms and the experimental validation of metabolic stability. We will delve into the physicochemical properties of the trifluoromethyl group that make it a powerful tool for medicinal chemists and outline the common metabolic fates of ureas, followed by a detailed analysis of how trifluoromethylation mitigates these metabolic liabilities.

The Trifluoromethyl Group: A Shield Against Metabolism

The trifluoromethyl group is frequently employed in medicinal chemistry as a bioisostere, often replacing a methyl or chloro group to fine-tune a compound's properties.[1] Its profound impact on metabolic stability stems from its unique electronic and steric characteristics.

The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[2] This inherent strength renders the CF3 group exceptionally resistant to enzymatic cleavage, particularly oxidative metabolism mediated by enzymes such as the cytochrome P450 (CYP) superfamily.[3] When a CF3 group replaces a metabolically labile group, like a methyl group which is prone to oxidation, it effectively blocks this metabolic pathway.[1][3]

Furthermore, the trifluoromethyl group is strongly electron-withdrawing.[1] This property can deactivate adjacent aromatic rings, making them less susceptible to oxidative attack by CYPs.[2] This "metabolic switching" away from vulnerable sites can dramatically increase a drug's half-life and improve its overall pharmacokinetic profile.[3]

Metabolic Fates of Urea-Containing Compounds

Urea-containing drug candidates are subject to several metabolic transformations. The two primary pathways of concern are oxidative metabolism by hepatic enzymes and hydrolysis of the urea linkage.

Cytochrome P450-Mediated Oxidation

The liver is the primary site of drug metabolism, with the cytochrome P450 enzymes playing a central role.[4][5] For many urea-containing drugs, CYP enzymes such as CYP3A4, CYP3A5, and CYP2D6 are responsible for their oxidative metabolism.[6] This can involve hydroxylation of aliphatic or aromatic moieties, N-dealkylation, or other oxidative transformations that ultimately lead to more polar, readily excretable metabolites.

Urease-Catalyzed Hydrolysis

The urea functional group itself can be susceptible to hydrolysis, a reaction catalyzed by the enzyme urease.[7][8] This enzyme, which is not of human origin but is produced by various microorganisms in the gastrointestinal tract, catalyzes the breakdown of urea into ammonia and carbamic acid, which then decomposes to carbon dioxide.[8][9] This hydrolytic cleavage can lead to the inactivation of the drug.

Trifluoromethylation as a Strategy to Stabilize Ureas

The introduction of a trifluoromethyl group into a urea-containing molecule can effectively counter both oxidative and, to some extent, hydrolytic degradation.

By replacing a metabolically vulnerable methyl group with a trifluoromethyl group, medicinal chemists can block a key site of oxidative metabolism.[1] A prime example of this strategy is seen in the development of the anticancer agent alpelisib. During its development, metabolic studies on rat hepatic microsomes revealed rapid metabolism of a precursor compound at its t-butyl side chain. To address this, one of the methyl groups of the t-butyl moiety was replaced with a CF3 group, which significantly improved the metabolic stability and reduced in vivo clearance, ultimately leading to the successful drug alpelisib.[10]

The electron-withdrawing nature of the CF3 group can also electronically shield the urea functionality and other parts of the molecule, making them less prone to enzymatic attack. While the direct inhibition of urease by a trifluoromethyl group is not extensively documented, the overall enhancement of the molecule's stability can indirectly protect the urea moiety from degradation.

Comparative Metabolic Stability: A Case Study

The impact of trifluoromethylation on metabolic stability is best illustrated through comparative data. The following table summarizes the expected improvements when a metabolically labile methyl group is replaced by a trifluoromethyl group in a hypothetical urea-containing drug candidate.

| Parameter | Drug with -CH₃ Group | Drug with -CF₃ Group | Rationale for Change |

| Primary Metabolic Pathway | Oxidation of the methyl group by CYP enzymes. | Oxidation at the corresponding position is blocked. | The C-F bonds are much stronger and more resistant to enzymatic cleavage than C-H bonds.[3] |

| In Vitro Half-life (t½) | Shorter | Longer | A reduced rate of metabolism leads to a slower clearance of the parent drug.[3] |

| Intrinsic Clearance (CLint) | Higher | Lower | Intrinsic clearance is a measure of the liver's metabolic capacity; blocking a major metabolic pathway reduces this value.[3] |

| Number of Metabolites | Generally higher, with multiple oxidation products. | Significantly reduced, as a primary metabolic pathway is inhibited.[3] | Blocking a key site of metabolism limits the formation of downstream metabolites. |

This comparative analysis underscores the profound effect that a single, strategic chemical modification can have on the metabolic fate of a drug candidate.

Experimental Assessment of Metabolic Stability

To experimentally validate the enhanced metabolic stability of a trifluoromethylated urea derivative, the in vitro liver microsomal stability assay is a standard and robust method.[3]

In Vitro Liver Microsomal Stability Assay Protocol

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes, primarily Cytochrome P450s.

Materials:

-

Test compound and positive control (e.g., a compound with known metabolic instability)

-

Pooled liver microsomes (human, rat, etc.)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold "stop" solution (e.g., acetonitrile with an internal standard)

-

96-well plates

-

Incubator/shaker

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

Create working solutions by diluting the stock solutions in buffer.

-

Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

-

Prepare the NADPH regenerating system solution in phosphate buffer.

-

-

Incubation:

-

Add the liver microsome solution to the wells of a 96-well plate.

-

Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stop solution.

-

-

Sample Processing:

-

Once all time points are collected, centrifuge the 96-well plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression of the initial time points.

-

Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein concentration)

Visualization of Key Concepts

Caption: General metabolic pathways of urea-containing drugs.

Caption: Mechanism of metabolic stabilization by a CF3 group.

Caption: Workflow for an in vitro microsomal stability assay.

Conclusion

The strategic incorporation of the trifluoromethyl group is a powerful and well-established strategy in modern drug design to enhance the metabolic stability of drug candidates, including those containing a urea moiety. By leveraging the unique physicochemical properties of the CF3 group, medicinal chemists can effectively block sites of oxidative metabolism, leading to improved pharmacokinetic profiles and a higher probability of clinical success. The in vitro assays described in this guide provide a robust framework for evaluating the metabolic stability of these modified compounds, enabling data-driven decisions in the drug discovery process. As the quest for more effective and safer medicines continues, the trifluoromethyl group will undoubtedly remain a key tool in the medicinal chemist's arsenal.

References

-

Tseng, C. C., Baillie, G., Donvito, G., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062. Available from: [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available from: [Link]

-

Trifluoromethyl group. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

-

Gao, C., Wang, Y., Zhang, Y., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(22), 5343. Available from: [Link]

-

Karplus, P. A., & Hausinger, R. P. (2004). A Kinetic and Isotope Effect Investigation of the Urease-Catalyzed Hydrolysis of Hydroxyurea. Biochemistry, 43(49), 15429-15437. Available from: [Link]

-

Randall, D. G., & Logan, B. E. (2021). Inhibition of Urea Hydrolysis in Human Urine for Resource and Energy Recovery: Pharmaceuticals and Their Metabolites as Co-Existing Anticatalyzers. Catalysts, 11(7), 803. Available from: [Link]

-

Di Micco, S., & Carotenuto, A. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. European Journal of Medicinal Chemistry, 243, 114757. Available from: [Link]

-

Tseng, C. C., Baillie, G., Donvito, G., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). Journal of Medicinal Chemistry, 62(10), 5049-5062. Available from: [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]

-

Tseng, C. C., Baillie, G., Donvito, G., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). Journal of Medicinal Chemistry, 62(10). Available from: [Link]

-

Urease‐catalyzed urea hydrolysis reaction. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Thomsen, T. R., & Schjoerring, J. K. (2020). Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. Scientific Reports, 10(1), 8560. Available from: [Link]

-

Tseng, C. C., Baillie, G., Donvito, G., et al. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062. Available from: [Link]

-

Urease. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

-

Khan, A., & Shad, A. A. (2021). Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus. Molecules, 26(13), 3804. Available from: [Link]

-

Gray, H. A., & Boyer, T. H. (2018). Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition. Environmental Science: Water Research & Technology, 4(11), 1929-1940. Available from: [Link]

-

Ahmed, M. F., & Youssef, M. M. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Scientific Reports, 13(1), 17594. Available from: [Link]

-

Ahmed, M. F., & Youssef, M. M. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. ResearchGate. Available from: [Link]

-

Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. Available from: [Link]

-

Obach, R. S. (2001). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group. Available from: [Link]

-

Marquet, P., & Al-Sharef, O. (2010). No effect of CYP450 and P-glycoprotein on hydroxyurea in vitro metabolism. Fundamental & Clinical Pharmacology, 24(1), 119-123. Available from: [Link]

-

Velenosi, T. J., & Urquhart, B. L. (2016). The Effects of CKD on Cytochrome P450-Mediated Drug Metabolism. Advances in Chronic Kidney Disease, 23(2), 89-95. Available from: [Link]

-

Rowland, A., & Miners, J. O. (2021). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. Pharmaceutics, 13(10), 1673. Available from: [Link]

-

Chen, Y. (2024). RESEARCH ARTICLE. arXiv. Available from: [Link]

-

Al-Zahrani, J., & Al-Ghamdi, S. (2025). A Meta-Analysis Examining the Impact of Consuming Nitrogen-Free Analogs of Essential Amino Acids on the Progression of Chronic Renal Disease. Medicina, 61(3), 423. Available from: [Link]

-

Urea cycle – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 20, 2026, from [Link]

-

Brown, G. W., & Cohen, P. P. (1959). Comparative Biochemistry of Urea Synthesis. Journal of Biological Chemistry, 234(7), 1769-1774. Available from: [Link]

-

New research explores the urea cycle's strong connection to fatty liver disease. (2024, August 13). Indiana University School of Medicine. Retrieved February 20, 2026, from [Link]

Sources

- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Urease - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

1-Phenyl-3-(trifluoromethyl)urea: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

1-Phenyl-3-(trifluoromethyl)urea and its derivatives represent a cornerstone in contemporary medicinal chemistry, serving as a versatile building block for a multitude of therapeutic agents. The strategic incorporation of the trifluoromethyl group imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and improved target binding affinity.[1] This guide provides a comprehensive overview of the synthesis, key reactions, and extensive applications of this scaffold, with a particular focus on its role in the development of kinase inhibitors. Detailed experimental protocols and mechanistic insights are provided to equip researchers with the practical knowledge required to leverage this powerful chemical motif in drug discovery programs.

Introduction: The Significance of the Trifluoromethyl-Aryl-Urea Moiety

The urea functional group is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and bioactive compounds.[2] Its ability to act as a hydrogen bond donor and acceptor facilitates strong interactions with biological targets. When combined with a phenyl ring and a trifluoromethyl (CF3) group, the resulting this compound structure offers a unique confluence of properties that are highly advantageous for drug design.

The trifluoromethyl group is a key player in modern medicinal chemistry due to its strong electron-withdrawing nature and steric profile.[1] Its incorporation into a molecule can significantly enhance metabolic stability by blocking sites susceptible to enzymatic degradation. Furthermore, the high lipophilicity of the CF3 group can improve membrane permeability and overall pharmacokinetic behavior.[1] These attributes make trifluoromethyl-containing compounds, particularly aryl ureas, highly sought-after in the quest for novel therapeutics.[1][3][4]

Synthesis and Physicochemical Properties

The synthesis of this compound derivatives is typically achieved through the reaction of a substituted phenyl isocyanate with an appropriate amine or, conversely, by reacting a substituted aniline with a trifluoromethyl-containing isocyanate.

Table 1: Physicochemical Properties of Representative 1-Aryl-3-(trifluoromethyl)urea Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| 1,3-bis[3-(trifluoromethyl)phenyl]urea | C15H10F6N2O | 348.24 | 4.8 |

| 1-phenyl-3-[3-(trifluoromethyl)phenyl]urea | C14H11F3N2O | 280.25 | 3.9 |

| 1-butyl-3-[3-(trifluoromethyl)phenyl]urea | C12H15F3N2O | 260.25 | 3.6 |

Data sourced from PubChem and other chemical databases.[5][6]

Core Application: Urea-Based Kinase Inhibitors

Aryl ureas have emerged as a prominent class of protein kinase inhibitors, with several approved drugs and numerous clinical candidates.[7] The urea moiety is crucial for binding to the hinge region of the kinase domain, forming key hydrogen bond interactions. The trifluoromethylphenyl group often occupies a hydrophobic pocket within the ATP-binding site, contributing to the inhibitor's potency and selectivity.[2]

3.1. Mechanism of Action: Targeting the Kinase Hinge Region

The diarylurea scaffold, including derivatives of this compound, typically functions as a Type II kinase inhibitor. These inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the aspartate-phenylalanine-glycine (DFG) motif is flipped. The urea functional group forms bidentate hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. The trifluoromethyl-substituted phenyl ring extends into a hydrophobic allosteric site, often referred to as the "back pocket," which is accessible only in the DFG-out conformation. This binding mode contributes to the selectivity of these inhibitors for specific kinases.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - 1-phenyl-3-[3-(trifluoromethyl)phenyl]urea (C14H11F3N2O) [pubchemlite.lcsb.uni.lu]

- 6. PubChemLite - 1-butyl-3-[3-(trifluoromethyl)phenyl]urea (C12H15F3N2O) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Guide to Cell-Based Antiproliferative Assays for Phenylurea Compounds

Introduction

The search for novel therapeutic agents to combat hyperproliferative diseases, particularly cancer, is a cornerstone of modern drug discovery.[1] Among the vast chemical landscapes explored, phenylurea-containing compounds have emerged as a privileged scaffold, demonstrating significant potential as potent antiproliferative agents.[2][3][4] Many of these compounds, exemplified by the FDA-approved drug Sorafenib, function as multi-kinase inhibitors, disrupting the aberrant signaling pathways that drive uncontrolled cell growth.[5][6][7][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and interpretation of cell-based antiproliferative assays tailored for the evaluation of phenylurea derivatives. We will delve into the mechanistic basis of their action, provide detailed, field-proven protocols for key assays, and offer insights into robust data analysis and interpretation, ensuring a self-validating experimental approach.

Part I: Scientific Background - The Phenylurea Scaffold as a Kinase Inhibitor

The efficacy of many phenylurea compounds stems from their ability to inhibit protein kinases, enzymes that are critical regulators of cellular signaling.[2][9] In many cancers, the Ras/Raf/MEK/ERK pathway (also known as the MAPK pathway) is constitutively active, leading to incessant signals for proliferation and survival.[10][11][12]

Phenylurea compounds like Sorafenib are designed to target key kinases within this cascade, such as B-RAF and C-RAF, as well as receptor tyrosine kinases involved in angiogenesis like VEGFR.[5][7] By binding to the ATP-binding pocket of these kinases, they prevent the phosphorylation and activation of downstream targets, effectively shutting down the pro-proliferative signal.[8] This dual mechanism of directly inhibiting tumor cell proliferation and blocking the formation of new blood vessels (anti-angiogenesis) makes them powerful therapeutic candidates.[5][8]

Caption: Phenylurea compounds inhibit key kinases in the Raf/MEK/ERK pathway.

Part II: Assay Principles and Selection

To quantify the antiproliferative effects of phenylurea compounds, it is crucial to select an appropriate assay. The choice depends on the specific research question, available equipment, and the desired endpoint. The two most common and robust methods measure metabolic activity and DNA synthesis, respectively.

1. Metabolic Activity Assays (e.g., MTT, XTT, WST-1) These colorimetric assays are a cornerstone for assessing cell viability.[13][14] The underlying principle is the reduction of a tetrazolium salt (e.g., the yellow MTT) by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[15][16] This enzymatic reaction produces a colored formazan crystal (purple for MTT), which is then solubilized and quantified spectrophotometrically.[13][15] The intensity of the color is directly proportional to the number of viable, metabolically active cells.[16]

2. DNA Synthesis Assays (e.g., BrdU, [³H]-Thymidine) These assays directly measure the rate of cell proliferation by quantifying DNA synthesis. The BrdU (5-bromo-2'-deoxyuridine) assay is a widely used non-radioactive method. BrdU, a synthetic analog of thymidine, is added to the cell culture and is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[17] Following incorporation, cells are fixed and their DNA is denatured to allow detection of the incorporated BrdU by a specific monoclonal antibody.[18] This antibody is subsequently detected with a secondary antibody conjugate that enables colorimetric or fluorescent quantification.[19] The amount of signal is directly proportional to the number of cells that were actively dividing. The [³H]-Thymidine incorporation assay operates on a similar principle but uses a radioactive thymidine analog.[20]

Assay Comparison Table

| Feature | MTT Assay | BrdU Assay |

| Principle | Enzymatic reduction of tetrazolium salt | Incorporation of a thymidine analog into DNA |

| Endpoint Measured | Mitochondrial metabolic activity (indirect viability) | DNA synthesis (direct proliferation) |

| Pros | Inexpensive, simple, high-throughput, homogeneous format possible | Direct measure of proliferation, highly sensitive, distinguishes from senescent cells |

| Cons | Can be affected by compound interference with mitochondrial function, requires a solubilization step for formazan crystals | More steps (fixation, denaturation), can be more expensive, requires cell labeling period |

| Best For | Rapid, high-throughput screening for cytotoxic or cytostatic effects | Detailed analysis of S-phase inhibition, confirming antiproliferative vs. cytotoxic effects |

Part III: Detailed Experimental Protocols

A successful antiproliferative screen requires meticulous attention to detail, from cell culture maintenance to final data analysis. The following protocols are designed to be self-validating by including essential controls.

Caption: General workflow for screening phenylurea compounds.

Protocol 1: MTT Assay for Measuring Metabolic Activity

This protocol is adapted from standard methodologies and is suitable for adherent cells.[13][16][21]

A. Materials

-

Cells: Cancer cell line of interest (e.g., A549, HCT-116) in log-phase growth.[22]

-

Culture Medium: Appropriate complete medium with serum and antibiotics.

-

Phenylurea Compounds: Stock solutions in DMSO (e.g., 10 mM).

-

MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS, filtered and stored protected from light.[13][15]

-

Solubilization Solution: DMSO or 0.01 M HCl in 10% SDS solution.

-

Equipment: 96-well flat-bottom plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate reader (570-590 nm).

B. Step-by-Step Methodology

-

Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.[16]

-

Compound Preparation & Treatment:

-

Prepare serial dilutions of the phenylurea compounds in culture medium. The final DMSO concentration should be consistent across all wells and ideally ≤0.5%.

-

Include Vehicle Control wells (medium with the same final concentration of DMSO) and Untreated Control wells (medium only). A Positive Control (e.g., Sorafenib) is highly recommended.

-

After 24 hours, carefully remove the seeding medium and add 100 µL of the medium containing the test compounds or controls.

-

-

Incubation: Incubate the plate for the desired exposure time (typically 48-72 hours).

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[16] Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

-

Formazan Solubilization:

-

Absorbance Measurement: Read the absorbance at 570 nm or 590 nm using a microplate reader.[13][15]

C. Data Analysis

-

Correct for Background: Subtract the average absorbance of "medium only" blank wells from all other readings.

-

Calculate Percent Viability:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

-

-

Determine IC50: Plot % Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Protocol 2: BrdU Assay for Measuring DNA Synthesis

This protocol provides a framework for an ELISA-based BrdU assay.[17][18][19]

A. Materials

-

Cells & Reagents: As listed in the MTT protocol.

-

BrdU Labeling Reagent: Typically a 10X or 100X stock solution provided in a commercial kit.

-

Fixative/Denaturing Solution: Acidic solution to fix cells and denature DNA.

-

Anti-BrdU Antibody: Primary antibody specific for BrdU.

-

Secondary Antibody: HRP-conjugated secondary antibody (e.g., anti-mouse HRP).

-

Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate.

-

Stop Solution: e.g., 2 M H₂SO₄.

-

Wash Buffer: PBS with a mild detergent (e.g., 0.05% Tween-20).

B. Step-by-Step Methodology

-

Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.

-

BrdU Labeling:

-

Fixation and Denaturation:

-

Antibody Incubation:

-

Remove the fixative solution and wash the wells 2-3 times with Wash Buffer.

-

Add 100 µL of diluted anti-BrdU primary antibody to each well. Incubate for 1 hour at room temperature.[19]

-

Wash the wells 3 times with Wash Buffer.

-

Add 100 µL of diluted HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.[19]

-

-

Detection:

-

Wash the wells 3-5 times with Wash Buffer.

-

Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature. Monitor for color development (5-30 minutes).

-

Add 100 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.

-

-

Absorbance Measurement: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.[19]

C. Data Analysis

-

Correct for Background: Subtract the average absorbance of "no BrdU" control wells.

-

Calculate Percent Proliferation:

-

% Proliferation = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

-

-

Determine IC50: Plot % Proliferation against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Part IV: Data Interpretation and Best Practices

-

Dose-Response Curves: Always test compounds over a wide range of concentrations (e.g., 7-10 points using a 3-fold or 5-fold dilution series) to generate a full sigmoidal curve. This ensures an accurate IC50 determination.

-

Quality Control: The distinction between the signal from your positive control and vehicle control (the Z'-factor) should be robust, indicating a reliable assay window.

-

Compound Interference: Phenylurea compounds can sometimes be colored or autofluorescent. Always run a "compound only" blank (wells with compound in medium but no cells) to check for interference with absorbance readings.

-

Cytostatic vs. Cytotoxic: A compound might stop proliferation (cytostatic) without killing the cells (cytotoxic). If the MTT assay shows a 50% reduction in signal, but the BrdU assay shows a 90% reduction, it suggests the compound is primarily cytostatic at that concentration. Combining assays provides a more complete mechanistic picture.

-

Orthogonal Validation: Confirm hits from your primary screen using a secondary, orthogonal assay. For example, if your primary screen was an MTT assay, confirm active compounds with a BrdU assay or a direct cell counting method (e.g., using live-cell imaging).[23]

Example Data Presentation

| Compound | Cell Line | Assay Type | IC50 (µM) |

| Sorafenib (Control) | HCT-116 | MTT | 5.8 |

| Phenylurea Cmpd 1 | HCT-116 | MTT | 2.3 |

| Phenylurea Cmpd 2 | HCT-116 | MTT | 15.7 |

| Sorafenib (Control) | A549 | BrdU | 7.2 |

| Phenylurea Cmpd 1 | A549 | BrdU | 3.1 |

| Phenylurea Cmpd 2 | A549 | BrdU | > 50 |

Conclusion

Cell-based antiproliferative assays are indispensable tools in the early stages of cancer drug discovery.[20][24] For evaluating phenylurea compounds, both metabolic assays like MTT and DNA synthesis assays like BrdU provide robust, quantitative data. By understanding the mechanistic underpinnings of these compounds as kinase inhibitors and applying the detailed protocols and best practices outlined in this guide, researchers can confidently screen and characterize novel drug candidates, paving the way for the development of next-generation cancer therapeutics.

References

- Dr.Oracle. (2025, November 21). What is the mechanism of action of Sorafenib (Sorafenib)?

- Wikipedia. Sorafenib.

- Thermo Fisher Scientific. BrdU Labeling & Detection Cell Proliferation Protocol for Imaging.

- Abcam. MTT assay protocol.

- ClinPGx. Sorafenib Pharmacodynamics.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Sorafenib Tosylate?

- Taylor & Francis Online. (2012, August 1). Molecular mechanisms of sorafenib action in liver cancer cells.

- Abcam. BrdU staining and BrdU assay protocol.

- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.

- Semantic Scholar. (2017, April 8). MTT assay to evaluate the cytotoxic potential of a drug.

- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.

- Merck Millipore. BrdU Cell Proliferation Assay | QIA58.

- Novus Biologicals. BrdU Cell Proliferation Assay Kit.

- PubMed. Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay.

- NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.

- PMC. Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors.

- PubMed. (2000, September 18). 1-Phenyl-5-pyrazolyl ureas: potent and selective p38 kinase inhibitors.

- ResearchGate. (2025, August 6). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily.

- ResearchGate. (2025, August 6). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents | Request PDF.

- Creative Biolabs. Tumor Cell Proliferation Inhibition Assay Service.

- MDPI. (2022, August 17). Early Pharmacological Profiling of Antiproliferative Compounds by Live Cell Imaging.

- EPO Berlin Buch GmbH. Cell based in vitro assays & molecular analyses.

- PubMed. (2005, August 15). Recent progress in targeting the Raf/MEK/ERK pathway with inhibitors in cancer drug discovery.